3-(Benzyloxy)pyrrolidine hydrochloride
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Overview
Description
3-(Benzyloxy)pyrrolidine hydrochloride is a chemical compound with the molecular formula C11H16ClNO and a molecular weight of 213.71 g/mol . It is commonly used in scientific research, particularly in the fields of chemistry and biology.
Mechanism of Action
Target of Action
3-(Benzyloxy)pyrrolidine hydrochloride is a derivative of pyrrolidine alkaloids . Pyrrolidine alkaloids have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . .
Mode of Action
Pyrrolidine alkaloids, in general, have been shown to interact with various biological targets, leading to a wide range of pharmacological activities . The specific interactions of this compound with its targets and the resulting changes are yet to be elucidated.
Biochemical Pathways
Pyrrolidine alkaloids have been shown to influence a variety of biochemical pathways, leading to their diverse biological activities
Result of Action
Pyrrolidine alkaloids have been shown to cause a variety of effects at the molecular and cellular level, including apoptotic cell death in certain cancer cells . The specific effects of this compound require further investigation.
Biochemical Analysis
Biochemical Properties
Pyrrolidine alkaloids, a class of compounds to which 3-(Benzyloxy)pyrrolidine hydrochloride belongs, have been shown to interact with a variety of enzymes, proteins, and other biomolecules .
Cellular Effects
Pyrrolidine alkaloids have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Molecular Mechanism
Pyrrolidine alkaloids have been shown to exert their effects through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Some pyrrolidine alkaloids have been shown to exert toxic effects on animal organs .
Preparation Methods
The synthesis of 3-(Benzyloxy)pyrrolidine hydrochloride typically involves several steps. One common method includes the reaction of pyrrolidine with benzyl chloride in the presence of a base to form 3-(Benzyloxy)pyrrolidine. This intermediate is then treated with hydrochloric acid to obtain the hydrochloride salt . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-(Benzyloxy)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form the corresponding amine.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(Benzyloxy)pyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various bioactive molecules and pharmaceuticals.
Biology: This compound is employed in proteomics research to study protein interactions and functions.
Industry: It is used in the production of fine chemicals and other specialized compounds.
Comparison with Similar Compounds
3-(Benzyloxy)pyrrolidine hydrochloride can be compared with other similar compounds, such as:
Pyrrolidine: A simple nitrogen-containing heterocycle with various biological activities.
Benzyloxy derivatives: Compounds with a benzyloxy group that exhibit diverse chemical and biological properties.
Pyrrolidine alkaloids: Naturally occurring compounds with a pyrrolidine ring that have shown promising pharmacological activities.
The uniqueness of this compound lies in its specific combination of the benzyloxy group and the pyrrolidine ring, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
3-phenylmethoxypyrrolidine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-2-4-10(5-3-1)9-13-11-6-7-12-8-11;/h1-5,11-12H,6-9H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIPRPABXTKKPPY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OCC2=CC=CC=C2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.